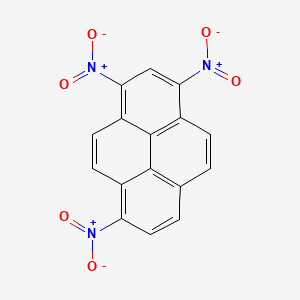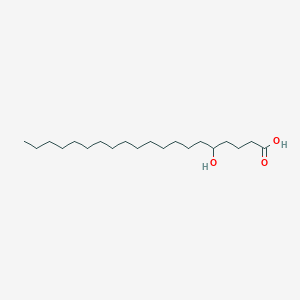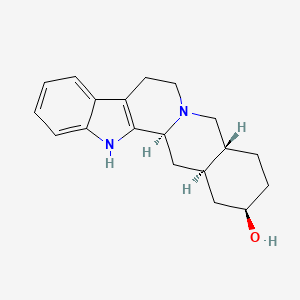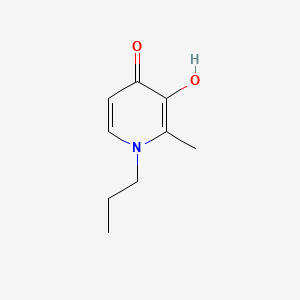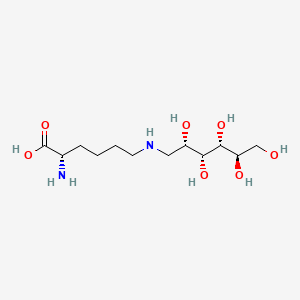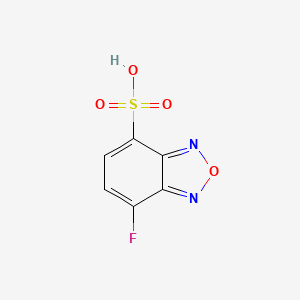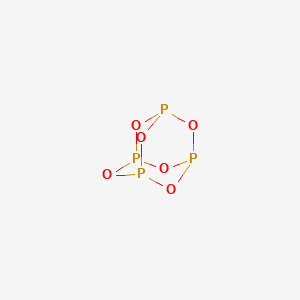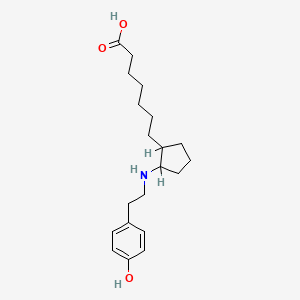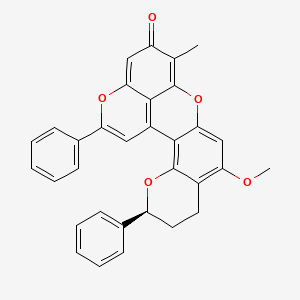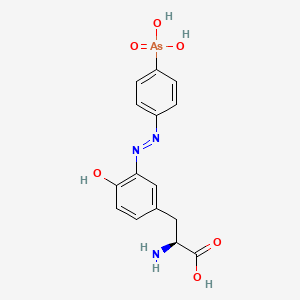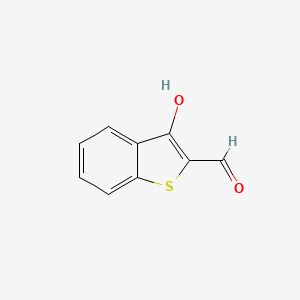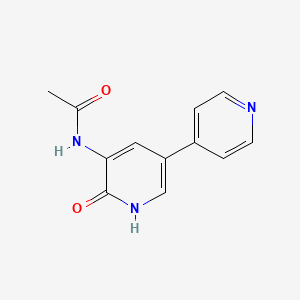
Pagpc
Overview
Description
Phosphatidylglycerol is a major component of bacterial membranes and is involved in various cellular processes, including cell division, respiration, and osmoregulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pagpc can be synthesized through a series of biochemical reactions involving the precursor molecules glycerol-3-phosphate and cytidine diphosphate-diacylglycerol. The enzyme catalyzes the transfer of a glycerophosphate group to cytidine diphosphate-diacylglycerol, forming phosphatidylglycerol phosphate, which is subsequently dephosphorylated to produce phosphatidylglycerol.
Industrial Production Methods
Industrial production of this compound typically involves the cultivation of bacterial strains that naturally produce the enzyme. These bacteria are grown in large bioreactors under controlled conditions to maximize enzyme yield. The enzyme is then extracted and purified using techniques such as chromatography and ultrafiltration.
Chemical Reactions Analysis
Types of Reactions
Pagpc primarily undergoes enzymatic reactions, specifically catalyzing the formation of phosphatidylglycerol phosphate from glycerol-3-phosphate and cytidine diphosphate-diacylglycerol.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include glycerol-3-phosphate, cytidine diphosphate-diacylglycerol, and various buffer solutions to maintain the optimal pH and ionic strength for enzyme activity.
Major Products Formed
The major product formed from the reactions catalyzed by this compound is phosphatidylglycerol, which is an essential component of bacterial membranes.
Scientific Research Applications
Pagpc has several scientific research applications, including:
Chemistry: Studying the enzyme’s role in lipid biosynthesis and membrane formation.
Biology: Investigating the enzyme’s function in bacterial cell division and osmoregulation.
Medicine: Exploring potential therapeutic targets for antibacterial drugs by inhibiting this compound activity.
Industry: Utilizing the enzyme in the production of phosphatidylglycerol for various industrial applications, such as in the formulation of liposomes for drug delivery.
Mechanism of Action
Pagpc exerts its effects by catalyzing the transfer of a glycerophosphate group to cytidine diphosphate-diacylglycerol, forming phosphatidylglycerol phosphate. This reaction is essential for the biosynthesis of phosphatidylglycerol, a key component of bacterial membranes. The enzyme’s activity is regulated by various factors, including the availability of substrate molecules and the presence of specific cofactors.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylglycerol: A direct product of the reaction catalyzed by Pagpc, involved in similar cellular processes.
Phosphatidylinositol: Another phospholipid involved in membrane biosynthesis and signaling pathways.
Phosphatidylethanolamine: A phospholipid that plays a role in membrane structure and function.
Uniqueness of this compound
This compound is unique in its specific role in the biosynthesis of phosphatidylglycerol, a critical component of bacterial membranes. Unlike other phospholipids, phosphatidylglycerol is specifically involved in bacterial cell division and osmoregulation, making this compound an essential enzyme for bacterial survival.
Properties
IUPAC Name |
[(2S)-2-acetyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAXRSJGGFVTFM-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232955 | |
| Record name | 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84062-61-3 | |
| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84062-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084062613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pagpc interact with cells and what are the downstream effects?
A1: this compound interacts with the platelet-activating factor receptor (PAFR) on B lymphocytes []. This interaction mimics the action of platelet-activating factor (PAF), albeit with lower potency. Upon binding to PAFR, this compound triggers a series of intracellular events. This includes an increase in intracellular calcium ion (Ca2+) concentration and the activation of MAP-2 kinase, a key enzyme involved in signal transduction pathways []. These events are crucial for B cell activation and function.
Q2: What is the evidence suggesting that this compound might have an autocrine function in B cells?
A2: The study found that two B-lymphoblastoid cell lines, LA350 and HSCE-, synthesized significant amounts of this compound []. This, coupled with the observation that this compound can activate key signaling pathways in these cells through PAFR, suggests a potential autocrine role for this compound in regulating B cell activity. Further research is needed to confirm this hypothesis and elucidate the full extent of this compound's role in B cell function and immune response.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



